Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride
Overview
Description
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride is not directly mentioned in the provided papers. However, there is a related compound discussed in paper , which describes a series of 4-benzyl-4-methylmorpholinium salts. These salts are a type of ionic liquid with various anions, and their properties such as cytotoxicity, biodegradability, and physicochemical characteristics have been studied.
Synthesis Analysis
The synthesis of related compounds involves the combination of active substructures, one-pot routes, and reactions such as N-alkylation, carbamoylation, and cyclization reactions . For instance, the synthesis of methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates was achieved using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones . Similarly, the synthesis of 4-benzyl-4-methylmorpholinium salts involved the reaction of morpholine with various anions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as IR, 1H NMR, 13C NMR, HRMS, and X-ray crystallography . For example, the structure of one of the thiazolidine compounds was determined by X-ray crystallography , and the crystal structure of a benzimidazole derivative was elucidated . These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and torsion angles.
Chemical Reactions Analysis
The synthesized compounds were found to participate in various chemical reactions. For instance, the thiazolidine compounds showed safener activity, protecting maize from herbicide injury by increasing the ALS activity of maize . The 4-benzyl-4-methylmorpholinium salts were tested for their cytotoxicity and showed moderate to low toxicity, indicating potential for biomedical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, melting points, and reactivity, were influenced by the nature of the substituents and the anions present in the ionic liquids . The anion significantly determined the state of aggregation and cytotoxicity of the 4-benzyl-4-methylmorpholinium salts . Additionally, the safener activity of the thiazolidine compounds was a notable chemical property, as it increased the ALS activity in maize .
Scientific Research Applications
Synthesis of Anticancer Drugs
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride is involved in the synthesis of anticancer drugs. A study by Gamage et al. (1997) describes a new synthesis pathway for substituted acridine-4-carboxylic acids and the clinical anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) (Gamage, Spicer, Rewcastle, & Denny, 1997).
Development of Safener Compounds in Agriculture
In agricultural research, Zhao et al. (2018) utilized novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates, synthesized using a one-pot route, as safener compounds to protect maize from herbicide injury (Zhao et al., 2018).
Drug Discovery Building Blocks
Durcik et al. (2020) reported on the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, including methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, as building blocks in drug discovery (Durcik et al., 2020).
Synthesis of Ionic Liquids
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with varied anions. These ionic liquids were evaluated for physicochemical properties, toxicity, and biodegradability (Pernak et al., 2011).
Creation of Reboxetine Analogs
Fish et al. (2009) used enantioselective synthesis for (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, employing enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, which was then converted to reboxetine analogs (Fish et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Mode of Action
It serves as a building block in palladium-catalyzed methylation and arylation of c-h bonds in carboxylic acids. This process is significant for facilitating C-H activation and C-C coupling sequences in organic synthesis.
Biochemical Pathways
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride is instrumental in synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are valuable as new building blocks in drug discovery. It’s also used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, crucial for creating reboxetine analogs, which have potential applications in treating depression.
Result of Action
properties
IUPAC Name |
methyl 4-benzylmorpholine-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZEZYXXMJLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride | |
CAS RN |
1427475-15-7 | |
Record name | 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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